molecular formula C10H18O3 B1600008 Methyl 2-acetylheptanoate CAS No. 68776-86-3

Methyl 2-acetylheptanoate

Cat. No. B1600008
Key on ui cas rn: 68776-86-3
M. Wt: 186.25 g/mol
InChI Key: SIQGUWOXOTYXHP-UHFFFAOYSA-N
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Patent
US06998402B2

Procedure details

Analogously to Example 14A, 30 g (217 mmol) of sodium (2E)-4-methoxy-4-oxo-2-buten-2-olate (Example 13A) and 1.24 g (7.5 mmol) of potassium iodide are reacted with 32.8 g (217 mmol) of n-pentyl bromide to give methyl 2-acetylheptanoate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:8])/[CH:4]=[C:5](/[O-:7])\[CH3:6].[Na+].[I-].[K+].[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH3:16]>>[C:5]([CH:4]([CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[C:3]([O:2][CH3:1])=[O:8])(=[O:7])[CH3:6] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC(/C=C(\C)/[O-])=O.[Na+]
Name
Quantity
1.24 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
32.8 g
Type
reactant
Smiles
C(CCCC)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OC)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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